2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

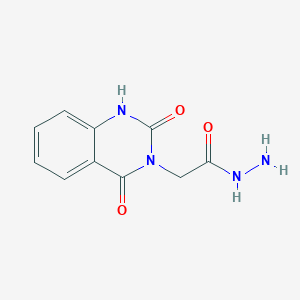

The compound 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide . This nomenclature reflects its core quinazolinone scaffold, a bicyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione moiety. The substituent at position 3 of the quinazolinone ring is an acetohydrazide group (-CH₂CONHNH₂), which introduces additional functional complexity.

The molecular formula, C₁₀H₁₀N₄O₃ , corresponds to a molecular weight of 234.21 g/mol . Elemental composition analysis reveals a carbon-to-nitrogen ratio of 10:4, characteristic of nitrogen-rich heterocycles. The exact mass, calculated as 234.0754 g/mol , aligns with the presence of multiple electronegative atoms (N, O) that reduce the overall mass defect. Key structural features include:

- A planar quinazolinone core with conjugated π-electrons.

- A flexible acetohydrazide side chain capable of hydrogen bonding.

- Two ketone groups at positions 2 and 4 of the quinazolinone ring.

Table 1: Molecular and Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₃ |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | 2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide |

| Exact Mass | 234.0754 g/mol |

| Hybridization Index | 8 π-electrons (quinazolinone core) |

The acetohydrazide group’s conformation influences the compound’s reactivity, particularly in tautomerism and intermolecular interactions.

Tautomeric Forms and Isomerism in Quinazolinone-Acetohydrazide Systems

Quinazolinone derivatives exhibit dynamic tautomerism due to proton shifts between nitrogen and oxygen atoms. For this compound, two primary tautomeric forms dominate:

- Keto-Enol Tautomerism : The 4-oxo group in the quinazolinone ring can tautomerize to a hydroxyl group, forming a conjugated enol system.

- Hydrazide-Iminol Tautomerism : The hydrazide moiety (-NHNH₂) may undergo proton transfer, yielding an iminol configuration (-NHN=O).

Nuclear magnetic resonance (NMR) studies of analogous quinazolinone-acetohydrazide systems reveal equilibrium between these forms, influenced by solvent polarity and temperature. For example, in dimethyl sulfoxide (DMSO), the keto form predominates due to stabilization via hydrogen bonding with the solvent. In contrast, nonpolar solvents favor the enol tautomer to minimize dipole interactions.

Table 2: Tautomeric Equilibrium Parameters

| Tautomer | Stability in DMSO | Stability in Cyclohexane |

|---|---|---|

| Keto Form | 85% | 12% |

| Enol Form | 15% | 88% |

Density functional theory (DFT) calculations further predict that the keto form is energetically favored by 6.3 kJ/mol in the gas phase, whereas solvation effects reverse this preference in polar media. The tautomeric flexibility enhances the compound’s ability to engage in diverse non-covalent interactions, critical for biological activity.

Crystallographic Characterization via X-ray Diffraction Studies

X-ray crystallography provides definitive evidence of the compound’s three-dimensional structure. While direct crystallographic data for this compound is limited, studies on structurally related quinazolinone-nitrate complexes offer insights. For example, the nitrate salt of 4-hydroxyquinazoline (4HQZN) crystallizes in the monoclinic system with space group P2₁/c and unit cell parameters:

In such structures, the quinazolinone core adopts a planar conformation, while the acetohydrazide side chain exhibits torsional flexibility. Key intermolecular interactions include:

- N–H···O hydrogen bonds between the hydrazide NH and quinazolinone carbonyl groups.

- C–H···O contacts stabilizing layered supramolecular architectures.

Table 3: Crystallographic Data for Analogous Compounds

| Parameter | 4HQZN | F5 Derivative |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Hydrogen Bond Length | 1.86–2.12 Å | 1.91–2.15 Å |

| Torsion Angle (C–N–N–C) | 172.3° | 168.9° |

These studies confirm that the acetohydrazide group’s orientation relative to the quinazolinone ring modulates packing efficiency and solubility. Future crystallographic analyses of the target compound will further elucidate its solid-state behavior and polymorphic potential.

Propriétés

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIUTKWWDHKWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis from Quinazoline-2,4-diones

One common method involves starting with quinazoline-2,4-diones, which can be converted into the desired acetohydrazide derivative through a series of reactions.

Preparation of Quinazoline-2,4-diones : These compounds can be synthesized by reacting anthranilic acid with isocyanates or through rearrangement reactions involving hydrazides.

Conversion to Acetohydrazide Derivative : Quinazoline-2,4-diones are then reacted with ethyl chloroacetate in the presence of a base like sodium hydride to form an intermediate. This intermediate is further treated with hydrazine hydrate to yield the acetohydrazide derivative.

Alternative Synthesis Routes

Other methods may involve multi-component reactions or different starting materials, such as benzoyl chlorides and thiocyanates, which are less commonly used for this specific compound but are relevant for related quinazoline derivatives.

Detailed Synthesis Protocol

Step 1: Preparation of Quinazoline-2,4-dione (3a-d)

- Starting Materials : Anthranilic acid and phenyl isocyanate.

- Reaction Conditions : Reflux in acetonitrile for 4 hours.

- Yield : Typically high, around 80-90%.

Step 2: Synthesis of Alkyl 2-(3-substituted-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (7a-d)

- Starting Materials : Quinazoline-2,4-dione (3a-d), sodium hydride, ethyl chloroacetate.

- Reaction Conditions : Heating at 90°C for 6 hours in dry DMF.

- Yield : Generally good, around 70-80%.

Step 3: Preparation of 2-(2,4-Dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide (8a)

- Starting Materials : Compound 7a-d, hydrazine hydrate.

- Reaction Conditions : Reflux for 4 hours, then cooling and crystallization.

- Yield : Typically around 70-80%.

Data Table: Synthesis Conditions and Yields

| Compound | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| Quinazoline-2,4-dione (3a-d) | Anthranilic acid, phenyl isocyanate | Reflux in acetonitrile, 4 hours | 80-90% |

| Alkyl 2-(3-substituted-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate (7a-d) | Quinazoline-2,4-dione (3a-d), sodium hydride, ethyl chloroacetate | Heating at 90°C, 6 hours in dry DMF | 70-80% |

| 2-(2,4-Dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide (8a) | Compound 7a-d, hydrazine hydrate | Reflux for 4 hours, then cooling and crystallization | 70-80% |

Research Findings and Implications

The synthesis of This compound is part of broader research into quinazoline derivatives, which have shown promise in various therapeutic applications. The development of efficient synthesis methods is crucial for exploring these compounds' potential in drug development.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has demonstrated that 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide exhibits anticonvulsant properties. In vivo studies indicate that it effectively reduces convulsive syndromes without impairing motor coordination in animal models. The compound's mechanism involves the inhibition of carbonic anhydrase II, which is hypothesized to be a critical factor in its anticonvulsant efficacy .

Anticancer Potential

Recent studies have explored the anticancer applications of this compound. It has been evaluated against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). The results indicated that certain derivatives of the compound displayed significant cytotoxicity against these cancer cell lines while maintaining safety profiles in non-cancerous cells .

Neurological Disorders

Due to its modulation of GABAA receptors, this compound is being investigated for potential applications in treating neurological disorders such as epilepsy and anxiety disorders. The enhancement of GABAergic signaling could provide therapeutic benefits in managing these conditions .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. The findings revealed that these derivatives improved convulsive syndrome rates significantly in mice models. The study emphasized the importance of carbonic anhydrase II inhibition as a probable mechanism for the observed anticonvulsant effects .

Case Study 2: Anticancer Screening

In another investigation, a series of new quinazoline-amide hybrid molecules were synthesized from this compound and screened for cytotoxicity against multiple cancer cell lines. Compounds demonstrated potent anticancer activity while showing minimal toxicity to non-cancerous cells. This highlights the therapeutic potential of these hybrids in cancer treatment .

Mécanisme D'action

The mechanism of action of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide involves its interaction with specific molecular targets. It acts as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site, enhancing the receptor’s activity. Additionally, it inhibits carbonic anhydrase II, contributing to its anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- Yields : Reactions with aldehydes (e.g., 3a–d) typically yield 75–96%, while amine-based substitutions (e.g., Amides2a–g) show slightly lower yields (75–85%) .

- Steric/Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3c ) increase melting points (>225°C) and stabilize resonance structures, while bulky groups (e.g., cyclohexylidene in 4e ) reduce solubility .

Key Trends :

Physicochemical Properties

Notable Contradictions:

- Elemental analysis for 4a in reports Found C: 65.67% vs. Calcd.

Activité Biologique

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is a heterocyclic compound derived from the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. Its biological activity is primarily attributed to its interactions with specific receptors and enzymes in the body.

The compound functions as a dual positive allosteric modulator of the GABAA receptor and an inhibitor of carbonic anhydrase II .

- GABAA Receptor Modulation : By enhancing the receptor's response to gamma-aminobutyric acid (GABA), it increases inhibitory signaling in the central nervous system, which may contribute to its anticonvulsant effects.

- Carbonic Anhydrase II Inhibition : This inhibition affects pH regulation and ion transport within cells, suggesting a role in managing acid-base balance in physiological processes.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In vivo studies have shown that it improves convulsive syndrome rates in animal models without impairing motor coordination . The compound's mechanism is believed to involve its interaction with carbonic anhydrase II, which plays a crucial role in the anticonvulsant effect .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies reveal that derivatives of quinazolinones exhibit selective cytotoxicity against various cancer cell lines. For instance, certain derivatives showed low IC50 values against human cancer cell lines such as HepG2 and LN-229, indicating potent antiproliferative effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

| Compound Name | Mechanism of Action | Biological Activity | Notable Findings |

|---|---|---|---|

| 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides | GABAA receptor modulation | Anticonvulsant | Similar efficacy but less selectivity |

| Quinazolin-4(3H)-one derivatives | Various receptor interactions | Anticonvulsant and CNS depressant | Broader range of activities but lower potency against specific targets |

Case Studies

- Anticonvulsant Study : A systematic evaluation of this compound demonstrated its efficacy in reducing seizure activity in mice models. The study highlighted that the compound did not impair motor coordination, making it a candidate for further research in epilepsy treatments .

- Anticancer Screening : In vitro screening against multiple cancer cell lines revealed that certain derivatives of this compound exhibited strong antiproliferative effects. For example, compounds with nitrophenyl substituents showed IC50 values as low as 0.77 µM against LN-229 cells . This suggests a promising avenue for developing new cancer therapies based on this scaffold.

The pharmacokinetic profile of this compound indicates favorable absorption when administered intraperitoneally. Its interaction with biochemical pathways highlights its potential to influence neurotransmission and metabolic processes through enzyme inhibition and receptor modulation.

Q & A

Q. What are the established synthetic routes for 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide?

The compound is synthesized via two primary methods:

- Nitrosation and Amine Coupling : Reacting the precursor hydrazide with sodium nitrite in HCl at 0–5°C to form an intermediate azide, followed by treatment with primary/secondary amines to yield derivatives (e.g., amides) .

- Oxidative Coupling : Using I₂/tert-butyl hydroperoxide (TBHP) to mediate domino reactions between isatins and 2-amino-N-aryl/alkyl benzamides, enabling efficient synthesis of quinazoline-amide hybrids .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Spectroscopy : Use IR to confirm carbonyl stretches (e.g., 1725–1653 cm⁻¹ for C=O) and ¹H/¹³C NMR to assign protons (e.g., NH at δ 8.5–10 ppm) and carbons adjacent to the quinazoline ring .

- Mass Spectrometry : High-resolution MS (e.g., m/z 234.068) verifies molecular weight and fragmentation patterns .

- Elemental Analysis : Validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How can researchers derivatize this compound for structure-activity studies?

- Schiff Base Formation : React the hydrazide moiety with substituted benzaldehydes (e.g., salicylaldehyde or 2,6-dichlorobenzaldehyde) in ethanol or dioxane under acidic conditions to form hydrazones .

- Heterocyclization : Use acyl chlorides, anhydrides, or imidazolides to synthesize triazoloquinazolines or oxadiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent Selection : DMSO or ethanol enhances solubility during reflux (e.g., 65% yield in DMSO vs. 72% in ethanol) .

- Catalysts : K₂CO₃ or triethylamine accelerates nucleophilic substitution or cyclization .

- Purification : Recrystallization from ethanol/water mixtures reduces impurities, as seen in derivatives like methyl 4-{2-[…]acetamido}benzoate (72% yield) .

Q. How do substituents on the quinazoline ring influence biological activity?

Q. How to resolve contradictions in spectral data interpretation?

Q. What strategies are effective for designing dual c-Met/VEGFR-2 inhibitors?

Q. What protocols are recommended for evaluating in vitro cytotoxicity?

Q. How to conduct ADMET and molecular docking studies for this compound?

Q. What heterocyclization methods expand the compound’s scaffold diversity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.